[(4-Nitrophenyl)methyl]urea
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Overview
Description
[(4-Nitrophenyl)methyl]urea is an organic compound that belongs to the class of N-substituted ureas These compounds are characterized by the presence of a urea group (NH2-CO-NH2) where one or both of the hydrogen atoms are replaced by other substituents In the case of this compound, one of the hydrogen atoms is replaced by a (4-nitrophenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Nitrophenyl)methyl]urea can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzylamine with an isocyanate or carbamoyl chloride. The reaction typically proceeds under mild conditions and can be carried out in both organic and aqueous solvents. For example, the reaction of 4-nitrobenzylamine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis, provides the corresponding urea in high yield and purity .
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the use of phosgene or its derivatives. due to the toxic nature of phosgene, alternative methods such as the use of potassium isocyanate in water have been developed. These methods are more environmentally friendly and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(4-Nitrophenyl)methyl]urea undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The urea group can undergo hydrolysis to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the urea group.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: [(4-Aminophenyl)methyl]urea.
Hydrolysis: 4-nitrobenzylamine and carbon dioxide.
Scientific Research Applications
[(4-Nitrophenyl)methyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(4-Nitrophenyl)methyl]urea involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The urea group can also form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- [(4-Nitrophenyl)ethyl]urea
- [(4-Nitrophenyl)propyl]urea
- [(4-Nitrophenyl)butyl]urea
Uniqueness
[(4-Nitrophenyl)methyl]urea is unique due to the specific positioning of the nitro group on the phenyl ring and the methyl group attached to the urea. This specific structure imparts distinct chemical and biological properties, making it suitable for various applications that similar compounds may not be able to achieve .
Properties
IUPAC Name |
(4-nitrophenyl)methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-8(12)10-5-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H3,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVLKCKOMVXJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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